molecular formula C23H21FN2O5 B2594223 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351595-52-2

3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B2594223
CAS No.: 1351595-52-2
M. Wt: 424.428
InChI Key: HFFPFPMXTPITIE-UHFFFAOYSA-N
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Description

The compound 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic chromone derivative designed for research into multifactorial diseases. Chromones are a privileged scaffold in medicinal chemistry, known for their diverse pharmacological potential . This particular molecule is of interest for multi-target-directed ligand (MTDL) strategies, especially in the field of neurodegenerative diseases . Its structure incorporates a 4-oxo-4H-chromene core, a motif frequently investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are established targets for alleviating cognitive symptoms in Alzheimer's disease (AD) research . Furthermore, the chromone scaffold has demonstrated promise in targeting other pathways implicated in AD pathology, including β-secretase (BACE-1) activity, which is involved in the production of amyloid-beta peptides . The integration of a carbamate group and a fluorophenyl moiety in the structure may enhance its bioactive properties, potentially contributing to antioxidant effects and influencing the compound's pharmacokinetic profile . Researchers can utilize this compound to probe complex disease mechanisms involving cholinergic dysfunction, protein aggregation, and oxidative stress.

Properties

IUPAC Name

[3-[(4-oxochromene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c24-14-8-10-15(11-9-14)26-23(29)30-17-5-3-4-16(12-17)25-22(28)21-13-19(27)18-6-1-2-7-20(18)31-21/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFPFPMXTPITIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of cyclohexyl amine with various intermediates, including chromene derivatives. The presence of both the chromene moiety and the carbamate functional group contributes to its unique chemical properties, which enhance its biological activity.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to 3-(4-oxo-4H-chromene-2-amido) have demonstrated antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460. These compounds induce apoptosis and inhibit cell cycle progression, primarily through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival and proliferation .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Emerging research suggests that derivatives of chromene may possess neuroprotective properties. They can act as multi-target-directed ligands that inhibit enzymes such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's . The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders.

Case Study 1: Antiproliferative Activity

In a study evaluating various chromene derivatives, 3-(4-oxo-4H-chromene-2-amido) was found to significantly inhibit the growth of cancer cells in vitro. The mechanism involved apoptosis induction and ROS elevation, suggesting its utility as a lead compound for further development into anticancer agents .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of chromene derivatives in animal models of neurodegeneration. The results indicated that these compounds could reduce neuronal death and improve cognitive function, supporting their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity. The amido and carbamate groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Coumarin Cores

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 8, )
  • Structural Similarities : Shares the 2-oxo-2H-chromene (coumarin) core.
  • Key Differences :
    • Substituted with a 4-methoxyphenethyl amide instead of a cyclohexyl amido group.
    • Lacks the 4-fluorophenyl carbamate; instead, the methoxy group may enhance electron-donating properties.
  • Synthesis : Synthesized via esterification of ethyl 2-oxo-2H-chromene-3-carboxylate followed by amidation with 4-methoxyphenethylamine .

Table 1: Comparison of Coumarin Derivatives

Property Target Compound N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
Core Structure 4-Oxo-4H-chromene 2-Oxo-2H-chromene
Functional Groups Cyclohexyl amido, 4-fluorophenyl carbamate 4-Methoxyphenethyl amide
Molecular Weight* ~434.4 g/mol ~353.4 g/mol
Key Spectral Features Expected IR: ~1660 cm⁻¹ (C=O) IR: 1662 cm⁻¹ (C=O); 1H-NMR: δ 3.77 (OCH3)

*Calculated based on molecular formulas.

Cyclohexyl-Substituted Analogues

2-(4-Chlorophenoxy)-N-{4-[2-(4-chlorophenoxy)acetamido]cyclohexyl}acetamide ()
  • Structural Similarities : Features a cyclohexyl group with acetamide substituents.
  • Key Differences: Contains dual 4-chlorophenoxy acetamide chains instead of a coumarin-carbamate system. Chlorine substituents may increase hydrophobicity compared to fluorine.
3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)cyclohexyl]-1-(4-iodophenyl)urea (Compound 38, )
  • Structural Similarities : Cyclohexyl group linked to a urea moiety.
  • Key Differences: Benzodiazolone core replaces coumarin.
  • Synthesis : Achieved via multi-step reactions, including nitro group reduction and cyclization, with a low yield (32%) .

Table 2: Cyclohexyl-Substituted Analogues

Property Target Compound 2-(4-Chlorophenoxy)-N-{4-[2-(4-chlorophenoxy)acetamido]cyclohexyl}acetamide
Core Structure Coumarin Acetamide
Cyclohexyl Substitution Amido group Dual acetamide chains
Halogen Effects Fluorine (electron-withdrawing) Chlorine (increased hydrophobicity)

Carbamate-Containing Analogues

[3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-Dimethylcarbamate ()
  • Structural Similarities : Contains a carbamate group and a coumarin core.
  • Key Differences: Trifluoromethyl and methoxyphenoxy substituents instead of cyclohexyl amido and 4-fluorophenyl groups. Dimethylcarbamate vs. aryl carbamate.
  • Implications : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the dimethylcarbamate may reduce steric hindrance compared to the bulkier 4-fluorophenyl group .

Table 3: Carbamate Derivatives

Property Target Compound [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-Dimethylcarbamate
Carbamate Substituent 4-Fluorophenyl N,N-Dimethyl
Additional Groups Cyclohexyl amido Trifluoromethyl, 4-methoxyphenoxy
Molecular Weight* ~434.4 g/mol ~467.3 g/mol

Diazonium Salt Coupling Products ()

Compounds 13a–e (e.g., 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives) are synthesized via diazonium salt coupling.

  • Structural Similarities : Amide and aromatic substituents.
  • Key Differences: Sulfamoylphenyl and cyano groups replace the coumarin-carbamate system. Higher synthetic yields (94–95%) compared to cyclohexyl-urea derivatives (32% in ) .
  • Implications: The cyano group may enhance hydrogen bonding, while the sulfamoyl group could improve water solubility.

Biological Activity

The compound 3-(4-oxo-4H-chromene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a derivative of chromene, a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C19H20FNO3\text{C}_{19}\text{H}_{20}\text{F}\text{N}\text{O}_3

This compound features a chromene core substituted with an amide and carbamate functional groups, which are crucial for its biological activity.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • This compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the biosynthesis of inflammatory mediators .
    • Kinetic studies have indicated that derivatives of chromene can exhibit moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity :
    • Compounds related to chromene structures have demonstrated significant free radical-scavenging activities. This antioxidant capability is essential for mitigating oxidative stress-related damage in cells .
  • Cytotoxic Effects :
    • Preliminary studies have evaluated the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer). The results suggest that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of COX and LOX
Antioxidant ActivitySignificant free radical scavenging
CytotoxicityInduces apoptosis in MCF-7 cells

Case Studies

  • In Vitro Studies :
    • A study assessed the inhibitory effects of various chromene derivatives on AChE and BChE. The results indicated that compounds with electron-withdrawing groups like fluorine showed enhanced inhibition compared to their non-substituted counterparts .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the presence of fluorine in the para position significantly influences binding affinity to target enzymes. This suggests that structural modifications can enhance biological activity by optimizing interactions with enzyme active sites .
  • Anticancer Activity :
    • Research on chromene derivatives has highlighted their potential as anticancer agents due to their ability to disrupt cell cycle progression and promote apoptosis in tumor cells. Specific derivatives have been shown to inhibit proliferation in various cancer cell lines, indicating their potential for development into therapeutic agents .

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